molecular formula C27H31ClN6O4 B12428806 Rsv-IN-2

Rsv-IN-2

Cat. No.: B12428806
M. Wt: 539.0 g/mol
InChI Key: HIRKVDNSABOJID-QRFVXNFXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rsv-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rsv-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, ammonia.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rsv-IN-2 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of viral polymerases and to develop new antiviral agents.

    Biology: Employed in research to understand the replication mechanisms of respiratory syncytial virus and to identify potential therapeutic targets.

    Medicine: Investigated for its potential use in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and the elderly.

    Industry: Utilized in the development of antiviral drugs and in the screening of new compounds for antiviral activity .

Mechanism of Action

Rsv-IN-2 exerts its effects by inhibiting the respiratory syncytial virus polymerase, an enzyme essential for viral replication. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The molecular targets and pathways involved include the viral polymerase and associated proteins required for RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rsv-IN-2 is unique in its noncompetitive inhibition of the respiratory syncytial virus polymerase, which distinguishes it from other compounds that target different viral proteins or mechanisms. This unique mode of action makes this compound a valuable addition to the arsenal of antiviral agents .

Properties

Molecular Formula

C27H31ClN6O4

Molecular Weight

539.0 g/mol

IUPAC Name

(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione

InChI

InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1

InChI Key

HIRKVDNSABOJID-QRFVXNFXSA-N

Isomeric SMILES

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O

Canonical SMILES

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O

Origin of Product

United States

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